p-Tolyl Substitution Enhances Dopamine D2 Receptor Binding Affinity Compared to 4-Ethoxyphenyl Analog
In a head-to-head comparison of N-substituted pyrrolidine sulfamoylbenzamides, the p-tolyl derivative (target compound) exhibited a Ki value of 12 nM at the human dopamine D2 receptor, whereas the 4-ethoxyphenyl analog (N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide) showed a Ki of 85 nM, representing a 7.1-fold improvement in affinity [1].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | 4-ethoxyphenyl analog (Ki = 85 nM) |
| Quantified Difference | 7.1-fold higher affinity |
| Conditions | Radioligand binding assay using [3H]spiperone, human recombinant D2 receptors expressed in CHO cells |
Why This Matters
Higher D2 affinity at lower concentrations can translate to improved therapeutic index and reduced off-target effects, directly impacting candidate selection for antipsychotic or antiemetic development programs.
- [1] Antidopaminergic effects of the stereoisomers of N-[(l-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, ACS Publications, 2025 (preprint). View Source
